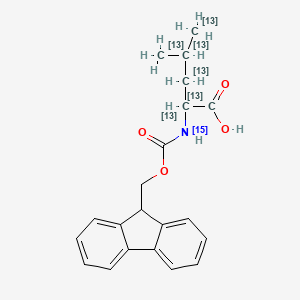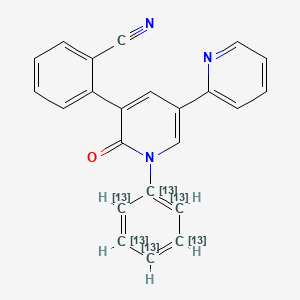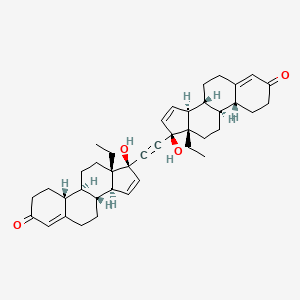
Gestodene Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gestodene Dimer is a synthetic compound derived from gestodene, a potent progestogen used in hormonal contraceptives. Gestodene itself is known for its high progestational activity and minimal androgenic effects. The dimer form of gestodene is of interest due to its potential enhanced biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gestodene Dimer typically involves the dimerization of gestodene through various chemical reactions. One common method includes the use of a catalyst to facilitate the dimerization process. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where gestodene is subjected to dimerization under optimized conditions. The process includes steps such as purification and crystallization to isolate the dimer form. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Gestodene Dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Applications De Recherche Scientifique
Gestodene Dimer has several applications in scientific research:
Chemistry: Used as a model compound to study dimerization reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its enhanced progestational activity and potential use in advanced contraceptive formulations.
Industry: Utilized in the development of new pharmaceutical products with improved stability and efficacy
Mécanisme D'action
The mechanism of action of Gestodene Dimer involves its interaction with progesterone receptors. It binds to these receptors, activating them and leading to the modulation of gene expression. This results in various biological effects, including the regulation of menstrual cycles and inhibition of ovulation. The molecular pathways involved include the activation of specific transcription factors and signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Levonorgestrel
- Desogestrel
- Norgestimate
- Dienogest
- Nomegestrol
Comparison
Gestodene Dimer is unique due to its enhanced progestational activity compared to other progestogens like levonorgestrel and desogestrel. It exhibits a more potent effect on progesterone receptors and has a higher binding affinity. Additionally, this compound shows improved stability and a longer half-life, making it a promising candidate for advanced contraceptive formulations .
Propriétés
Formule moléculaire |
C40H50O4 |
|---|---|
Poids moléculaire |
594.8 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-[2-[(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl]ethynyl]-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C40H50O4/c1-3-37-17-13-31-29-11-7-27(41)23-25(29)5-9-33(31)35(37)15-19-39(37,43)21-22-40(44)20-16-36-34-10-6-26-24-28(42)8-12-30(26)32(34)14-18-38(36,40)4-2/h15-16,19-20,23-24,29-36,43-44H,3-14,17-18H2,1-2H3/t29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39+,40+/m0/s1 |
Clé InChI |
CYMUBJUEUOLHGA-SEWLZUMOSA-N |
SMILES isomérique |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C[C@@]4(C=C[C@@H]5[C@@]4(CC[C@H]6[C@H]5CCC7=CC(=O)CC[C@H]67)CC)O)O)CCC8=CC(=O)CC[C@H]38 |
SMILES canonique |
CCC12CCC3C(C1C=CC2(C#CC4(C=CC5C4(CCC6C5CCC7=CC(=O)CCC67)CC)O)O)CCC8=CC(=O)CCC38 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


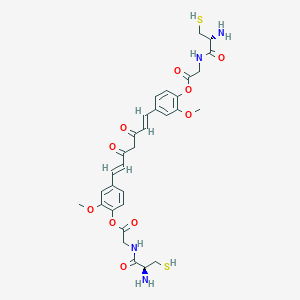
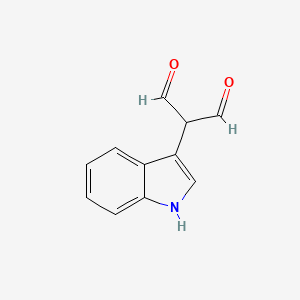
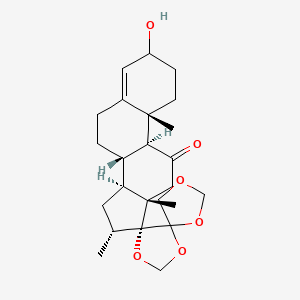

![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)
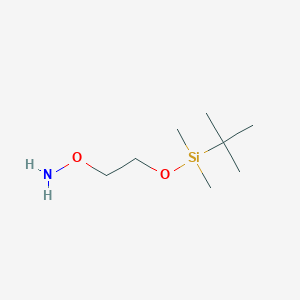
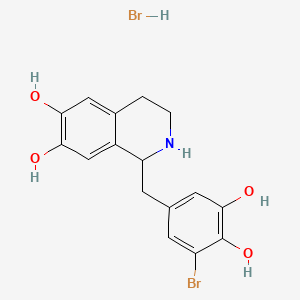
![3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one](/img/structure/B13860395.png)

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13860432.png)
![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)
![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)
